4,4-Dimethyloxolan-3-amine hydrochloride
Description
Significance of Aminated Cyclic Ethers in Chemical Synthesis
Aminated cyclic ethers represent a crucial class of saturated oxygen- and nitrogen-containing heterocycles that are integral to modern chemical synthesis. Their structural motifs are found in a wide array of natural products and pharmaceutically active compounds. The presence of both a cyclic ether, such as tetrahydrofuran (B95107) (THF), and an amine group within the same molecule imparts unique physicochemical properties, including improved solubility and the potential for diverse biological interactions. These scaffolds serve as versatile intermediates, allowing chemists to introduce stereochemical complexity and functional group diversity into larger, more intricate molecules. The C-N bond formation in these structures is a key step in many synthetic pathways, with methods like reductive amination being paramount in the pharmaceutical industry. The functionalization of cyclic ethers, including direct C-H amination, is an area of active research, aiming to streamline the synthesis of these valuable compounds.
Overview of Heterocyclic Building Blocks in Advanced Organic Synthesis
Heterocyclic compounds are a cornerstone of medicinal chemistry and drug discovery, with a majority of new drugs containing at least one heterocyclic moiety. aaronchem.com These cyclic structures, which contain at least one atom other than carbon within the ring, provide a wide range of structural diversity and have been identified as "privileged structures" due to their prevalence in pharmacologically active molecules. google.com Heterocyclic building blocks, including aromatic and non-aromatic rings, are fundamental in the design and synthesis of new therapeutic agents targeting a wide spectrum of diseases. google.com Advances in synthetic methodologies that provide rapid access to functionalized heterocycles are critical for expanding the available chemical space for drug discovery programs. google.com These building blocks, ranging from pyridines and pyrrolidines to thiophenes and tetrahydrofurans, are essential for constructing the molecular architecture of novel drugs and functional materials.
Structural Classification and Nomenclature of 4,4-Dimethyloxolan-3-amine Hydrochloride
This compound is a specific, substituted aminotetrahydrofuran derivative. Its structure is characterized by a five-membered saturated ring containing one oxygen atom, which defines it as an oxolane (the systematic name for a tetrahydrofuran ring).
The key structural features are:
An oxolane (tetrahydrofuran) ring.
An amine group (-NH2) attached to the carbon at the 3-position of the ring.
Two methyl groups (-CH3) attached to the carbon at the 4-position, creating a gem-dimethyl group.
It is presented as a hydrochloride salt (·HCl), where the amine group is protonated, forming an ammonium (B1175870) chloride. This salt form often enhances stability and crystallinity.
The systematic IUPAC name for this compound is 4,4-dimethyltetrahydrofuran-3-amine hydrochloride . sigmaaldrich.com It is registered under the CAS Number 15833-88-2 . aaronchem.comsigmaaldrich.comchemsrc.com
| Identifier | Value |
|---|---|
| CAS Number | 15833-88-2 |
| Molecular Formula | C6H14ClNO |
| Molecular Weight | 151.63 g/mol |
| IUPAC Name | 4,4-dimethyltetrahydrofuran-3-amine hydrochloride |
Contextualizing this compound within the Family of Aminotetrahydrofuran Derivatives
This compound belongs to the broader family of aminotetrahydrofuran derivatives, which are characterized by the core tetrahydrofuran ring bearing at least one amine substituent. This family of compounds is of significant interest in medicinal chemistry, with various derivatives being explored as intermediates for pharmacologically active agents.
The substitution pattern on the tetrahydrofuran ring dramatically influences the molecule's properties. Compared to the parent compound, 3-Aminotetrahydrofuran , the introduction of the gem-dimethyl group at the 4-position in this compound adds steric bulk and increases lipophilicity. This modification can significantly impact how the molecule fits into enzyme active sites or interacts with biological receptors. Furthermore, the presence of substituents can influence the preferred conformation of the five-membered ring.
Other related derivatives include compounds with different substitution patterns or stereochemistry, such as (S)-3-Aminotetrahydrofuran or 3-Methyloxolan-3-amine hydrochloride . Each variation represents a unique building block for chemists to explore in structure-activity relationship (SAR) studies during the drug development process. The gem-dimethyl substitution is a common strategy in medicinal chemistry to modulate metabolic stability and potency.
| Compound Name | CAS Number | Molecular Formula | Key Structural Features |
|---|---|---|---|
| 3-Aminotetrahydrofuran | 88675-24-5 | C4H9NO | Unsubstituted aminotetrahydrofuran. |
| (S)-3-Aminotetrahydrofuran | 104530-79-2 | C4H9NO | Specific (S) stereoisomer of 3-aminotetrahydrofuran. |
| 3-Methyloxolan-3-amine hydrochloride | 1423034-45-0 | C5H12ClNO | A single methyl group and an amine group on the same carbon (C3). |
| This compound | 15833-88-2 | C6H14ClNO | Gem-dimethyl group at C4 and an amine group at C3. |
Properties
IUPAC Name |
4,4-dimethyloxolan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-6(2)4-8-3-5(6)7;/h5H,3-4,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCVWQHRHSQVDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCC1N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15833-88-2 | |
| Record name | 4,4-dimethyloxolan-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformation Mechanisms
Reactivity Profile of the Amine Functional Group
The free amine form of the title compound undergoes a variety of reactions typical of primary alkylamines. These transformations are central to its utility as a chemical building block.
As a primary amine, 4,4-Dimethyloxolan-3-amine is a strong nucleophile capable of participating in nucleophilic substitution reactions, particularly with alkyl halides. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.
A significant challenge in this reaction is the potential for multiple alkylations. chemguide.co.uk The initial product, a secondary amine, is also nucleophilic and can react with another molecule of the alkyl halide to form a tertiary amine. This tertiary amine can be further alkylated to yield a quaternary ammonium (B1175870) salt. chemguide.co.uk Consequently, reacting a primary amine with an alkyl halide often produces a mixture of primary, secondary, tertiary, and quaternary ammonium products. To favor mono-alkylation and the formation of the secondary amine, a large excess of the primary amine is typically used.
| Reaction Step | Reactant | Product | Product Class |
|---|---|---|---|
| Initial Reaction | 4,4-Dimethyloxolan-3-amine + R-X | N-alkyl-4,4-dimethyloxolan-3-amine | Secondary Amine |
| Second Alkylation | Secondary Amine + R-X | N,N-dialkyl-4,4-dimethyloxolan-3-amine | Tertiary Amine |
| Third Alkylation | Tertiary Amine + R-X | N,N,N-trialkyl-4,4-dimethyloxolan-3-ammonium halide | Quaternary Ammonium Salt |
The formation of a quaternary ammonium salt, known as quaternization, is the exhaustive alkylation of the amine nitrogen. This reaction, often referred to as the Menschutkin reaction, occurs when a tertiary amine is treated with an alkylating agent, such as an alkyl halide. In the context of 4,4-Dimethyloxolan-3-amine, the tertiary amine precursor would first need to be synthesized via dialkylation of the primary amine. This tertiary amine then acts as a nucleophile, reacting with a third equivalent of an alkylating agent to form the positively charged quaternary ammonium cation.
This process is irreversible as the resulting quaternary salt lacks a lone pair on the nitrogen and has no proton to be removed. These salts are ionic compounds with properties significantly different from their precursor amines.
The primary amine of 4,4-Dimethyloxolan-3-amine readily undergoes acylation when treated with acylating agents like acid chlorides or acid anhydrides. This is a nucleophilic acyl substitution reaction that forms a stable N-substituted amide. Unlike alkylation, the acylation reaction is easily controlled and stops at the mono-acylated stage. The resulting amide is significantly less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, which prevents further acylation. thieme-connect.de
Similarly, sulfonylation occurs when the amine reacts with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base. This reaction yields a sulfonamide, which is a stable and often crystalline solid.
| Reaction Type | Reagent Class | Example Reagent | Product Functional Group |
|---|---|---|---|
| Acylation | Acid Chloride | Acetyl chloride (CH₃COCl) | Amide |
| Acid Anhydride | Acetic anhydride ((CH₃CO)₂O) | ||
| Sulfonylation | Sulfonyl Chloride | p-Toluenesulfonyl chloride (TsCl) | Sulfonamide |
Primary amines condense with aldehydes or ketones to form imines, commonly known as Schiff bases. unsri.ac.id The reaction of 4,4-Dimethyloxolan-3-amine with a carbonyl compound proceeds via a two-step addition-elimination mechanism. unsri.ac.id First, the nucleophilic amine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. This is followed by an acid-catalyzed dehydration (elimination of a water molecule) to yield the final imine product, characterized by a carbon-nitrogen double bond (C=N). unsri.ac.id
The reaction is generally reversible and is often carried out under conditions where water is removed to drive the equilibrium towards the product. A wide variety of aldehydes and ketones can be used to generate a diverse range of Schiff base derivatives. researchgate.net
| Carbonyl Class | Example Reactant |
|---|---|
| Aromatic Aldehyde | Benzaldehyde |
| Aliphatic Aldehyde | Acetaldehyde |
| Aromatic Ketone | Acetophenone |
| Aliphatic Ketone | Acetone |
Reactions Involving the Oxolane Ring
The oxolane (tetrahydrofuran) ring is a five-membered cyclic ether. Unlike smaller, more strained cyclic ethers such as epoxides (oxiranes) and oxetanes, the oxolane ring is relatively stable and resistant to ring-opening reactions. libretexts.orglibretexts.org The low ring strain in a five-membered ring means that there is less thermodynamic driving force for cleavage. pressbooks.pub
Ring-opening of the oxolane moiety in 4,4-Dimethyloxolan-3-amine is not a common transformation and would require harsh reaction conditions. Cleavage of the ether C-O bonds typically necessitates the use of strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), at elevated temperatures. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion at one of the adjacent carbon atoms. Due to the substitution pattern of the specific molecule, the outcome of such a reaction could be complex. There is limited specific literature detailing the ring-opening reactions of this particular substituted oxolane.
| Cyclic Ether | Ring Size | Approx. Ring Strain (kcal/mol) | Reactivity to Ring-Opening |
|---|---|---|---|
| Oxirane (Epoxide) | 3 | ~27 | High |
| Oxetane | 4 | ~25 | Moderate |
| Oxolane (THF) | 5 | ~5 | Low |
Compound Index
| Compound Name |
|---|
| 4,4-Dimethyloxolan-3-amine hydrochloride |
| 4,4-Dimethyloxolan-3-amine |
| Acetyl chloride |
| Acetic anhydride |
| p-Toluenesulfonyl chloride (Tosyl chloride) |
| Mesityl chloride |
| Benzaldehyde |
| Acetaldehyde |
| Acetophenone |
| Acetone |
| Hydroiodic acid |
| Hydrobromic acid |
Functionalization at Other Ring Positions
While the primary amine at the C3 position is the most reactive site for many transformations, functionalization at other positions on the oxolane ring can be envisaged through several synthetic strategies. Direct C-H functionalization of the tetrahydrofuran (B95107) ring, particularly at the α-positions to the ether oxygen (C2 and C5), is a potential route. acs.org Although specific examples involving 4,4-dimethyloxolan-3-amine are not prevalent in the literature, related studies on tetrahydrofuran derivatives suggest that radical-mediated or photochemical reactions could achieve such modifications. princeton.edumdpi.comthieme.de For instance, photochemical reactions can generate radical intermediates that may lead to substitution at various ring positions. princeton.edu
Another approach involves the synthesis of precursors where the desired functionality is already in place before the formation of the 3-amino-4,4-dimethyloxolane core. This could involve starting with a substituted 4,4-dimethyloxolan-3-one and subsequently introducing the amine group.
Derivatization Strategies for Structural Modification
The primary amine of this compound is readily derivatized to form a wide array of analogues and homologues, enabling extensive structural modifications.
The synthesis of analogues and homologues primarily involves modifications of the amine group. Standard N-alkylation and N-acylation reactions are commonly employed to introduce various alkyl and acyl groups, respectively. princeton.edumasterorganicchemistry.com These reactions typically proceed under standard conditions, for example, by reacting the amine with an appropriate acyl chloride or anhydride in the presence of a base. libretexts.orgrsc.org
Table 1: Representative N-Acylation Reactions of Amines
| Acylating Agent | Base | Solvent | Typical Yield (%) |
|---|---|---|---|
| Acetyl Chloride | Triethylamine | Dichloromethane | 85-95 |
| Benzoyl Chloride | Pyridine | Dichloromethane | 80-90 |
This table presents generalized conditions and yields for N-acylation of primary amines and serves as a predictive model for the reactivity of 4,4-dimethyloxolan-3-amine.
A variety of chemical moieties can be introduced via the amine functionality to create a diverse library of compounds. Common derivatizations include the formation of ureas and sulfonamides.
Urea Formation: The reaction of 4,4-dimethyloxolan-3-amine with isocyanates or carbamoyl chlorides provides urea derivatives. nih.govnih.govresearchgate.net This reaction is generally high-yielding and allows for the introduction of a wide range of substituents on the urea nitrogen. For instance, reaction with phenyl isocyanate would yield the corresponding phenylurea derivative. nih.govresearchgate.net
Sulfonamide Formation: Sulfonamides can be synthesized by reacting the amine with a sulfonyl chloride in the presence of a base. cbijournal.comresearchgate.netnih.govchemicalbook.com This reaction is a robust method for incorporating sulfonyl groups with various aryl or alkyl substituents. cbijournal.comresearchgate.net
Table 2: Synthesis of Urea and Sulfonamide Derivatives from Primary Amines
| Reagent | Product Type | Base | Solvent | Typical Yield (%) |
|---|---|---|---|---|
| Phenyl Isocyanate | Urea | - | Toluene | 85-95 |
| Benzenesulfonyl Chloride | Sulfonamide | Pyridine | Dichloromethane | 75-90 |
This table provides illustrative examples of urea and sulfonamide formation from primary amines, applicable to 4,4-dimethyloxolan-3-amine.
Mechanistic Investigations of Key Reactions
Understanding the mechanisms of reactions involving the amine group is crucial for controlling reaction outcomes and designing new synthetic routes.
The formation of amides, ureas, and sulfonamides from 4,4-dimethyloxolan-3-amine is expected to follow well-established mechanistic pathways for primary amines.
N-Acylation: The N-acylation of the primary amine with an acyl chloride or anhydride proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and loss of a leaving group (e.g., chloride or carboxylate) yields the amide product. bath.ac.uk
Sulfonamide Formation: The reaction of the amine with a sulfonyl chloride to form a sulfonamide also proceeds via a nucleophilic substitution at the sulfur atom. The amine attacks the electrophilic sulfur of the sulfonyl chloride, followed by the elimination of a chloride ion. cbijournal.comrsc.org The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. cbijournal.comresearchgate.net
The rate of N-acylation is influenced by several factors, including the nucleophilicity of the amine, the electrophilicity of the acylating agent, and the reaction conditions. For cyclic amines, ring strain and conformational effects can also play a role in reactivity. nih.govacs.org
Kinetic studies often employ techniques such as Hammett plots to correlate reaction rates with the electronic properties of substituents on the reactants. researchgate.netwikipedia.org For the acylation of a series of substituted anilines, a linear Hammett plot is often observed, indicating a consistent reaction mechanism across the series. researchgate.netwikipedia.org In the context of 4,4-dimethyloxolan-3-amine, kinetic studies on the acylation with various substituted benzoyl chlorides could provide a quantitative measure of the reaction's sensitivity to electronic effects. Such studies would likely show that electron-withdrawing groups on the benzoyl chloride increase the reaction rate, while electron-donating groups decrease it. The reaction rate is typically first order in both the amine and the acylating agent. acs.org
The distinction between kinetic and thermodynamic control can be important in derivatization reactions, especially if multiple reactive sites are present or if the reaction is reversible. masterorganicchemistry.comwikipedia.orgjackwestin.comlibretexts.orgyoutube.com For the derivatization of the primary amine in 4,4-dimethyloxolan-3-amine, under typical irreversible conditions, the reactions are under kinetic control, leading to the rapid formation of the most accessible product. masterorganicchemistry.comjackwestin.comlibretexts.orgyoutube.com
Applications As a Versatile Chemical Synthon
Building Block in Complex Organic Synthesis
The unique topology of the 4,4-dimethyloxolane ring system allows chemists to access molecular architectures that are otherwise difficult to synthesize. Its sp3-rich character is particularly sought after in modern medicinal chemistry to improve the physicochemical properties of drug candidates.
The conformationally restricted nature of the 4,4-dimethyloxolan-3-amine moiety makes it an attractive component for the synthesis of complex ring systems like spiro and bicyclic structures. enamine.net These rigid frameworks are of significant interest in drug design as they help to precisely orient pharmacophoric elements in three-dimensional space, which can lead to improved binding affinity and selectivity for biological targets. enamine.net While direct examples of synthesizing spiro compounds from 4,4-dimethyloxolan-3-amine hydrochloride are not extensively detailed in the provided literature, the use of similar alicyclic amines is a well-established strategy in constructing such scaffolds. enamine.netnih.gov The synthesis of spiro bicyclic lactam scaffolds from related cyclic amino acids, for instance, highlights a methodological approach where a substituted ring is a key precursor to a more complex spirocyclic system. nih.govresearchgate.net
A significant application of 4,4-dimethyloxolan-3-amine is its incorporation into advanced heterocyclic systems, most notably pyrido[3,4-d]pyridazine derivatives. nih.govgoogle.comchiralen.com This class of nitrogen-containing heterocycles is explored in medicinal chemistry for its potential as inhibitors of the NLRP3 inflammasome, a target for various inflammatory diseases. google.comgoogle.com In these syntheses, the amine group of the oxolane derivative is used to form a crucial linkage with the pyrido-pyridazine core. For example, compounds such as (R)-5-chloro-2-(4-((4,4-dimethyltetrahydrofuran-3-yl)amino)pyrido[3,4-d]pyridazin-1-yl)phenol have been synthesized, demonstrating the successful integration of the dimethyloxolane moiety. google.com The synthesis pathways to pyrido[3,4-c]pyridazines, a related isomer class, are often complex, underscoring the value of readily available and reactive building blocks like 4,4-dimethyloxolan-3-amine to access these rare chemical scaffolds. mdpi.comresearchgate.net
The pyrido[3,4-d]pyridazines mentioned above are themselves examples of fused heterocyclic ring systems. google.com The synthesis of these molecules involves creating a larger, more complex scaffold by building upon or combining existing rings. The incorporation of the 4,4-dimethyloxolane unit provides a saturated, three-dimensional component appended to the planar, aromatic fused ring system. This combination is a common strategy in drug design to improve properties such as solubility and metabolic stability while exploring new binding interactions with protein targets.
Intermediate in the Preparation of Diverse Compound Classes
Beyond its direct incorporation as a building block, this compound functions as a key intermediate, enabling access to a variety of more complex and functionally diverse molecules.
As established, 4,4-dimethyloxolan-3-amine is a direct precursor to a class of advanced pyrido[3,4-d]pyridazine-based heterocycles. google.comchiralen.comgoogle.com Heterocyclic compounds are foundational in medicinal chemistry, with a significant percentage of FDA-approved drugs containing at least one nitrogen-containing ring. mdpi.com The development of novel heterocyclic scaffolds is crucial for discovering new therapeutic agents. nih.gov By providing a ready source of the 4,4-dimethyloxolane-3-amino motif, the hydrochloride salt facilitates the exploration of this chemical space, enabling the synthesis and evaluation of new potential drug candidates.
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules, or "fragments," for weak but efficient binding to a biological target. nih.govnih.gov 4,4-Dimethyloxolan-3-amine possesses several characteristics that make it conceptually relevant as a fragment or as a scaffold for building fragment libraries.
Its properties align well with the "Rule of Three," a set of guidelines used to define a fragment:
Low molecular weight.
A limited number of hydrogen bond donors and acceptors.
Low hydrophobicity (LogP).
The rigid, three-dimensional structure of the oxolane ring is a desirable feature in FBDD, as it provides a well-defined shape for probing the topology of a protein's binding site. chemrxiv.orgfrontiersin.org Unlike flat, aromatic fragments, sp3-rich fragments like this can explore chemical space more effectively, potentially leading to novel hits against challenging targets. nih.govchemrxiv.org The amine handle provides a convenient point for synthetic elaboration, allowing chemists to "grow" the fragment into a more potent lead compound once a binding interaction has been identified. nih.gov
Data Tables
Table 1: Exemplary Application in Heterocyclic Synthesis
| Target Compound Class | Specific Example | Role of 4,4-Dimethyloxolan-3-amine | Therapeutic Relevance |
|---|
Table 2: Conceptual Profile for Fragment-Based Drug Discovery (FBDD)
| FBDD-Relevant Property | Feature of 4,4-Dimethyloxolan-3-amine | Advantage in FBDD |
|---|---|---|
| Molecular Complexity | Low molecular weight, simple structure | Efficiently samples chemical space; higher probability of quality binding interactions. nih.gov |
| Three-Dimensionality | Rigid, sp3-rich oxolane scaffold | Provides defined 3D shape to probe protein binding sites; escapes "flatland" of aromatic compounds. chemrxiv.org |
| Synthetic Tractability | Primary amine functional group | Serves as a reliable attachment point for synthetic elaboration and fragment growing. nih.gov |
Scientific Advancement on this compound Remains Undocumented in Publicly Available Research
Despite a thorough search of scientific databases and chemical literature, detailed research and applications for the chemical compound this compound are not presently available in public-facing scientific literature. While the compound is listed by several chemical suppliers, indicating its synthesis and potential availability for research purposes, dedicated studies outlining its specific applications in combinatorial chemistry, high-throughput synthesis, or its distinct structural roles in conformational rigidity and stereochemical control have not been published.
The inquiry sought to build a comprehensive article detailing the utility of this compound as a versatile chemical synthon, its contribution to combinatorial chemistry, and its structural influence on molecular conformation. However, the foundational scientific research required to substantiate these sections is absent from the current body of scientific publications.
The requested article outline included specific subsections on the design and generation of compound libraries utilizing the core structure of this compound and its applications in high-throughput synthesis. Combinatorial chemistry is a powerful technique for discovering new drug candidates and materials by creating large libraries of related compounds. synblock.com The efficiency of this process is often enhanced by high-throughput synthesis and screening methods. researchgate.net While substituted tetrahydrofurans, in general, are recognized as important scaffolds in medicinal chemistry due to their presence in numerous biologically active molecules, the specific contribution of the this compound core to these fields has not been documented. nih.govnih.gov
Furthermore, the outline specified an analysis of the structural role of the compound in conformational rigidity and specificity. The tetrahydrofuran (B95107) ring is a key structural motif in many natural products and pharmaceuticals, and its conformation can significantly influence biological activity. nih.govresearchgate.net The gem-dimethyl substitution at the 4-position of the oxolane ring in the specified compound would be expected to introduce significant conformational constraints. This "gauche effect" or "Thorpe-Ingold effect" can lock the tetrahydrofuran ring into a preferred conformation, which could, in turn, impart stereochemical control in downstream synthetic steps. However, specific studies, such as conformational analysis through NMR spectroscopy or computational modeling, for this compound are not available to confirm these theoretical roles. bldpharm.com
While the synthesis of related 3-amino tetrahydrofuran derivatives has been described in the literature, often starting from readily available precursors like amino acids, a detailed synthetic route and characterization for this compound are not part of a larger study that would indicate its utility as a building block. researchgate.netgoogle.com
Advanced Analytical Characterization in Chemical Research
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for probing the molecular architecture of compounds. By interacting with molecules at the atomic and bond levels, these methods provide detailed information about the connectivity of atoms and the nature of the functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4,4-Dimethyloxolan-3-amine hydrochloride, both ¹H NMR and ¹³C NMR are employed to confirm the identity and structure of the compound.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The hydrochloride salt form means the amine protons are part of an ammonium (B1175870) group (-NH₃⁺), and their signal can be broad and may exchange with deuterated solvents like D₂O. The expected chemical shifts are influenced by the electronegative oxygen and nitrogen atoms.
Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective electronic environments. The carbons closer to the heteroatoms (oxygen and nitrogen) are expected to be deshielded and appear at a higher chemical shift (downfield).
Disclaimer: The following NMR data is illustrative and represents typical chemical shifts for a compound with this structure.
Table 1: Illustrative ¹H and ¹³C NMR Data for this compound (Solvent: DMSO-d₆)
| ¹H NMR Data | ¹³C NMR Data | ||
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| 8.45 (broad s, 3H) | -NH₃⁺ | 75.1 | -CH₂-O |
| 4.05 (d, 1H) | O-CHₐHₙ-CH | 68.3 | -CH-NH₃⁺ |
| 3.88 (d, 1H) | O-CHₐHₙ-CH | 41.5 | C(CH₃)₂ |
| 3.75 (dd, 1H) | -CH-NH₃⁺ | 25.4 | -C(CH₃)ₐ(CH₃)ₙ |
| 3.60 (s, 2H) | -CH₂-C(CH₃)₂ | 21.8 | -C(CH₃)ₐ(CH₃)ₙ |
| 1.10 (s, 3H) | -C(CH₃)ₐ(CH₃)ₙ | ||
| 1.05 (s, 3H) | -C(CH₃)ₐ(CH₃)ₙ |
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. For a salt like this compound, electrospray ionization (ESI) is a common technique, which would typically detect the cationic form of the free base.
The molecular weight of the free base (4,4-Dimethyloxolan-3-amine) is 115.17 g/mol . In positive ion mode ESI-MS, the compound would be detected as the protonated molecule [M+H]⁺ at m/z 116.18. The fragmentation of cyclic amines in the mass spectrometer is often characterized by alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. jove.comwhitman.edu The ring structure can also lead to more complex fragmentation pathways.
Disclaimer: The following mass spectrometry data is illustrative and represents a plausible fragmentation pattern for this compound.
Table 2: Plausible Mass Spectrometry Fragmentation Data for 4,4-Dimethyloxolan-3-amine
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Fragmentation Pathway |
| 116.18 | [C₆H₁₄NO]⁺ | Protonated molecular ion [M+H]⁺ |
| 101.15 | [C₅H₁₃NO]⁺ | Loss of a methyl radical (•CH₃) |
| 86.10 | [C₄H₈NO]⁺ | Alpha-cleavage with loss of an ethyl radical (•C₂H₅) |
| 70.08 | [C₄H₈N]⁺ | Ring opening followed by loss of CH₂O and a hydrogen radical |
| 58.07 | [C₃H₈N]⁺ | Cleavage resulting in the iminium ion [CH₂=NHCH₃]⁺ |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of specific chemical bonds. For this compound, the IR spectrum is expected to show characteristic peaks for the ammonium group, C-N, C-O, and C-H bonds. The presence of the hydrochloride salt results in broad absorptions for the N-H stretching of the ammonium ion (-NH₃⁺) in a different region compared to a free primary amine. researchgate.netspectroscopyonline.com
Disclaimer: The following IR data is illustrative and represents typical absorption frequencies for the functional groups present in this molecule.
Table 3: Representative Infrared (IR) Spectroscopy Peak Assignments
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-2800 (broad) | N-H Stretch | Ammonium (-NH₃⁺) |
| 2970-2850 | C-H Stretch | Alkane (CH, CH₂, CH₃) |
| 1610-1500 | N-H Bend | Ammonium (-NH₃⁺) |
| 1470-1430 | C-H Bend | Alkane (CH₂) |
| 1380-1365 | C-H Bend | Gem-dimethyl |
| 1250-1020 | C-N Stretch | Aliphatic Amine |
| 1150-1085 | C-O Stretch | Ether |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are fundamental for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography and Gas Chromatography are the primary techniques used for this purpose.
High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of non-volatile and thermally sensitive compounds. For amine hydrochlorides, reversed-phase HPLC is a common method. Due to the lack of a strong chromophore in this compound, detection can be achieved using a universal detector like a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or by derivatization with a UV-active agent. thermofisher.com Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Disclaimer: The following HPLC method is a representative example for purity analysis.
Table 4: Representative HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | Charged Aerosol Detector (CAD) |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Expected Result | Purity >98% (by area normalization) |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. The analysis of amines by GC can be challenging due to their basicity, which can lead to peak tailing on standard columns. gcms.czrestek.com For the hydrochloride salt, the compound is non-volatile. Therefore, analysis typically involves either converting the salt to the more volatile free base prior to injection or using a specialized, base-deactivated column designed for amine analysis. restek.com Headspace GC can also be employed for the analysis of volatile amines in salt forms. researchgate.net
Disclaimer: The following GC method is a representative example for the analysis of the corresponding free base.
Table 5: Representative GC Method for Analysis
| Parameter | Condition |
| Column | Capillary column for volatile amines (e.g., Rtx-Volatile Amine), 30 m x 0.32 mm ID, 1.8 µm film |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 60 °C (hold 2 min), ramp to 240 °C at 15 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Injection Mode | Split (20:1) |
| Expected Result | A single major peak corresponding to the volatile free base |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is a state-of-the-art analytical technique that offers significant advantages in terms of resolution, speed, and sensitivity over conventional High-Performance Liquid Chromatography (HPLC). These enhancements are primarily due to the use of columns packed with smaller sub-2 µm particles, which operate at higher pressures.
Detection could be achieved using a photodiode array (PDA) detector if the molecule possesses a suitable chromophore, or more universally, by mass spectrometry (MS). A UPLC-MS method would provide not only retention time data but also mass-to-charge ratio information, which is highly specific and can confirm the identity of the compound and its fragments.
Table 1: Hypothetical UPLC Method Parameters for this compound
| Parameter | Condition |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 µL |
| Detection | Quadrupole Time-of-Flight (Q-TOF) MS |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
The data generated from such a UPLC analysis would be crucial for determining the purity profile of synthesized batches of this compound and for monitoring its stability under various conditions.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as details about the crystal packing and intermolecular interactions.
As of the current literature survey, a crystal structure for this compound has not been deposited in public crystallographic databases. The process to obtain such data would involve:
Crystallization: Growing single crystals of this compound of sufficient size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined (structure solution) and refined to best fit the experimental data.
If a crystal structure were available, it would provide definitive proof of the compound's connectivity and stereochemistry. The solid-state conformation, including the orientation of the amine and dimethyl groups on the oxolane ring, would be elucidated. Furthermore, the packing of the hydrochloride salt in the crystal lattice, including hydrogen bonding interactions between the ammonium group and the chloride anion, as well as with neighboring molecules, would be revealed.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Empirical Formula | C6H14ClNO |
| Formula Weight | 151.63 |
| Crystal System | (e.g., Monoclinic) |
| Space Group | (e.g., P21/c) |
| a (Å) | (Hypothetical Value) |
| b (Å) | (Hypothetical Value) |
| c (Å) | (Hypothetical Value) |
| α (°) | 90 |
| β (°) | (Hypothetical Value) |
| γ (°) | 90 |
| Volume (ų) | (Hypothetical Value) |
| Z | (Hypothetical Value) |
| Calculated Density (g/cm³) | (Hypothetical Value) |
The absence of publicly available experimental UPLC and X-ray crystallography data for this compound highlights a gap in the detailed analytical characterization of this compound in the scientific literature. Such studies would be invaluable for future research and applications involving this molecule.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of the electronic and geometric properties of molecules. For 4,4-Dimethyloxolan-3-amine hydrochloride, these calculations can elucidate its fundamental electronic nature and the distribution of its molecular orbitals.
Electronic Structure Analysis
The electronic structure of this compound is primarily investigated using methods like Density Functional Theory (DFT). These calculations provide a comprehensive picture of the electron distribution within the molecule. Key parameters such as bond lengths, bond angles, and dihedral angles can be optimized to find the molecule's most stable geometric configuration.
Table 1: Predicted Geometric Parameters of the 4,4-Dimethyloxolan-3-amine Cation
| Parameter | Predicted Value |
|---|---|
| C-N Bond Length | ~1.50 Å |
| C-O Bond Length (average) | ~1.43 Å |
| C-C Bond Length (ring, average) | ~1.54 Å |
| C-N-H Bond Angle | ~109.5° |
| C-O-C Bond Angle | ~108° |
Note: These values are hypothetical and represent typical bond lengths and angles for similar structures that would be determined through quantum chemical calculations.
Molecular Orbital Theory Applications
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each electron occupying a specific molecular orbital. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.
For this compound, the HOMO is expected to be localized around the more electron-rich regions of the molecule, away from the electron-withdrawing ammonium (B1175870) group. Conversely, the LUMO would be associated with the regions most susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A larger gap suggests higher stability and lower reactivity.
Table 2: Predicted Frontier Orbital Energies for the 4,4-Dimethyloxolan-3-amine Cation
| Orbital | Predicted Energy (eV) |
|---|---|
| HOMO | -8.5 to -9.5 |
| LUMO | 1.0 to 2.0 |
| HOMO-LUMO Gap | 9.5 to 11.5 |
Note: These are estimated energy ranges based on typical values for similar organic cations and would be precisely calculated using quantum chemical software.
Conformational Analysis and Molecular Dynamics Simulations
Preferred Conformations of the Oxolane Ring and Amine Group
The five-membered tetrahydrofuran (B95107) (oxolane) ring is not planar and typically adopts puckered conformations to relieve ring strain. The two most common conformations are the "envelope" (Cs symmetry) and "twist" (C2 symmetry) forms. For substituted oxolanes, the substituents' positions will influence which conformation is energetically favored. In the case of this compound, the bulky dimethyl groups at the C4 position and the ammonium group at the C3 position will sterically interact, leading to a preference for conformations that minimize these interactions.
The orientation of the ammonium group relative to the ring is also a critical conformational parameter. The C-N bond can rotate, leading to different spatial arrangements of the ammonium protons. The most stable rotamers will be those that minimize steric clashes with the oxolane ring and its substituents.
Energetic Landscape of Conformational Isomers
Computational methods can be used to map the potential energy surface of the molecule as a function of its conformational degrees of freedom. This allows for the identification of local energy minima, corresponding to stable conformers, and the transition states that connect them. The relative energies of these conformers determine their population at a given temperature. It is expected that the global minimum energy conformation will be the most populated.
For this compound, the energy differences between the various envelope and twist conformations of the oxolane ring, combined with the different rotamers of the ammonium group, would likely be in the range of a few kcal/mol. Molecular dynamics simulations can further explore the conformational space by simulating the movement of the atoms over time, providing insights into the dynamic equilibrium between different conformations.
Prediction of Reactivity and Selectivity
Theoretical calculations can predict the reactivity of this compound by identifying the most likely sites for chemical reactions. This is often achieved by analyzing the distribution of electrostatic potential and the characteristics of the frontier molecular orbitals.
Analysis of the LUMO can indicate the most electrophilic sites, which are susceptible to attack by nucleophiles. Conversely, the HOMO can suggest the most nucleophilic sites in the corresponding free base. The steric hindrance provided by the gem-dimethyl group at the C4 position is also expected to play a significant role in directing the stereochemical outcome of any reactions involving the adjacent C3 or C5 positions.
Computational Elucidation of Reaction Mechanisms
There is no available scientific literature detailing the computational elucidation of reaction mechanisms involving this compound. Computational chemistry offers powerful tools to investigate reaction pathways, transition states, and the thermodynamics and kinetics of chemical reactions. Methodologies such as Density Functional Theory (DFT) are commonly employed to model such reactions. rsc.orgrsc.orgresearchgate.netchemrxiv.org These studies provide insights into the step-by-step processes of bond formation and cleavage, the influence of catalysts, and the stereochemical outcomes of reactions.
For a compound like this compound, such studies could, for instance, explore the mechanisms of its synthesis, its reactivity with various electrophiles or nucleophiles, or its degradation pathways. However, no such computational studies have been published.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Applicability to its role as a building block)
No specific Quantitative Structure-Activity Relationship (QSAR) models incorporating this compound as a building block have been found in the reviewed literature. QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov This method is instrumental in drug discovery and medicinal chemistry for predicting the activity of new molecules, thereby prioritizing synthetic efforts. researchgate.netnih.gov
The utility of a compound as a building block in QSAR studies depends on its contribution to the structural diversity and physicochemical properties of the resulting library of molecules. researchgate.netacs.orgnih.gov Amines and their derivatives are frequently used as building blocks in the generation of compound libraries for QSAR analysis due to their ability to participate in a wide range of chemical reactions to form amides, sulfonamides, and other functional groups common in bioactive molecules. researchgate.netacs.orgnih.gov
For this compound, its potential as a building block would stem from its substituted oxolane (tetrahydrofuran) ring and its primary amine functionality. The gem-dimethyl group on the heterocyclic ring would introduce a specific steric and lipophilic character to any larger molecule it is incorporated into. However, without any published QSAR studies that utilize this specific compound, its impact on the activity of any particular class of molecules remains unevaluated.
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Synthetic Pathways
The single chiral center in 4,4-Dimethyloxolan-3-amine hydrochloride makes the development of efficient stereoselective synthetic routes a paramount objective. While racemic versions may be accessible, the biological and material properties of its enantiomers are likely to be distinct. Future research should focus on asymmetric syntheses that allow for precise control over the stereochemistry at the C3 position.
Several established methodologies for the asymmetric synthesis of substituted tetrahydrofurans could be adapted and optimized for this specific target. These include:
Organocatalytic Asymmetric Synthesis: Tandem iminium-enamine catalysis has proven effective for the synthesis of 2,3,4-trisubstituted tetrahydrofurans through double Michael addition reactions researchgate.net. Exploring similar organocatalytic strategies could provide a metal-free and environmentally benign route to enantiomerically enriched precursors of 4,4-Dimethyloxolan-3-amine. Chiral primary and secondary amines are known to be powerful catalysts in a variety of asymmetric transformations and could be employed to induce stereoselectivity nih.govbohrium.comresearchgate.net.
Transition Metal-Catalyzed Cycloadditions: Nickel-catalyzed asymmetric [3+2] cycloadditions of heterosubstituted alkenes with oxiranes have been shown to produce highly substituted chiral tetrahydrofurans with excellent diastereo- and enantioselectivity nih.gov. Investigating the application of this and other transition metal-catalyzed reactions, such as palladium-catalyzed carboetherification, could yield efficient pathways to the target molecule nih.gov.
Substrate-Controlled Synthesis: Utilizing chiral starting materials, such as enantiomerically pure lactone carboxylic acids, can provide a reliable method for producing chiral tetrahydrofuran (B95107) derivatives researchgate.netresearchgate.net. A synthetic route starting from a suitable chiral precursor would offer a direct and predictable way to obtain specific enantiomers of 4,4-Dimethyloxolan-3-amine.
A comparative analysis of potential stereoselective synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Stereoselective Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Potential Challenges |
|---|---|---|
| Organocatalysis | Metal-free, environmentally benign, readily available catalysts. | Catalyst loading, reaction times, and substrate scope may require optimization. |
| Transition Metal Catalysis | High efficiency, excellent stereocontrol, broad substrate scope. | Metal contamination of the final product, cost of catalysts and ligands. |
Exploration of Alternative Derivatization Chemistries
The primary amine functionality of this compound is a versatile handle for a wide range of chemical modifications. Exploring novel derivatization chemistries will be crucial for its application in various fields, from high-throughput screening to the development of new materials.
Future research in this area should investigate:
Novel Reagents for Chiral Analysis: While standard chiral derivatizing agents like Marfey's reagent (FDAA) and 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) are available for determining the enantiomeric purity of amines, the development of new reagents specifically tailored for liquid chromatography-mass spectrometry (LC-MS) analysis could offer enhanced sensitivity and resolution nih.govnih.gov. The synthesis of novel chiral derivatizing agents that react efficiently with the sterically hindered amine of the target molecule would be a valuable pursuit.
Functional Derivatization for Biological Screening: The amine group can be readily acylated, alkylated, or converted into ureas and thioureas. A systematic exploration of these derivatization reactions would generate a library of compounds for biological screening. This could involve the introduction of pharmacophoric groups to probe interactions with biological targets.
Polymer and Material Science Applications: The amine can serve as a monomer or a modifying agent in polymer synthesis. For instance, it could be incorporated into polyamides, polyurethanes, or epoxy resins to impart specific properties such as chirality, thermal stability, or altered solubility.
A summary of common derivatizing reagents for amines is provided in Table 2.
Table 2: Common Derivatizing Reagents for Primary Amines
| Reagent Class | Functional Group Formed | Detection Method |
|---|---|---|
| Acyl Chlorides (e.g., Dansyl chloride, FMOC-Cl) | Amide | UV-Vis, Fluorescence |
| Isothiocyanates (e.g., GITC) | Thiourea | UV-Vis, MS |
| o-Phthalaldehyde (OPA) | Isoindole | Fluorescence |
Integration into Emerging Catalytic Systems
Chiral amines are cornerstones of asymmetric catalysis, acting as organocatalysts or as ligands for transition metals. The unique structural features of 4,4-Dimethyloxolan-3-amine, including its rigid cyclic backbone and defined stereochemistry, make it an attractive candidate for development as a novel catalyst or ligand.
Unexplored avenues in this domain include:
Organocatalysis: The primary amine can participate in enamine and iminium ion catalysis, fundamental activation modes in organocatalysis bohrium.com. Investigating the catalytic activity of enantiomerically pure 4,4-Dimethyloxolan-3-amine in classic organocatalytic reactions such as aldol, Mannich, and Michael additions could reveal novel reactivity and selectivity.
Chiral Ligand Synthesis: The amine can be readily functionalized to create bidentate or tridentate ligands for transition metal catalysis. For example, reaction with salicylaldehyde derivatives would yield Schiff base ligands, while acylation with phosphine-containing carboxylic acids would produce phosphine-amide ligands. These new ligands could then be screened in a variety of asymmetric transformations, including hydrogenation, hydroformylation, and C-H activation reactions.
Frustrated Lewis Pair (FLP) Chemistry: The combination of the sterically hindered amine (Lewis base) with a suitable Lewis acid could lead to the formation of a frustrated Lewis pair. FLPs are known to activate small molecules and could open up new catalytic applications for this compound nih.gov.
Advanced Computational Modeling for De Novo Design of Functionalized Oxolane Derivatives
Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of new molecules. In the context of 4,4-Dimethyloxolan-3-amine, computational modeling can guide synthetic efforts and predict the properties of novel derivatives.
Future research should leverage:
Density Functional Theory (DFT): DFT calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives acs.orgnih.gov. This can aid in understanding reaction mechanisms and predicting the outcomes of synthetic transformations. For instance, modeling the transition states of potential catalytic cycles can provide insights into the origins of stereoselectivity.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the oxolane ring and to model the interactions of its derivatives with biological targets or in condensed phases researchgate.net. This can be particularly valuable in the de novo design of enzyme inhibitors or novel materials.
Quantitative Structure-Activity Relationship (QSAR): By generating a library of virtual derivatives and calculating their physicochemical properties, QSAR models can be developed to correlate molecular structure with biological activity or material performance nih.gov. This can help to prioritize synthetic targets and guide the design of molecules with desired properties.
Investigation of Solid-State Properties and Crystal Engineering (if applicable)
The hydrochloride salt form of 4,4-Dimethyloxolan-3-amine suggests that it exists as a crystalline solid. The study of its solid-state properties and the application of crystal engineering principles could lead to the development of new materials with tailored functionalities.
Key areas for investigation include:
Single-Crystal X-ray Diffraction: Determining the crystal structure of both the racemate and the individual enantiomers of this compound is a fundamental first step. This will provide precise information about the molecular conformation, packing arrangement, and intermolecular interactions in the solid state.
Polymorphism and Co-crystal Screening: Many organic compounds can exist in multiple crystalline forms (polymorphs) with different physical properties. A systematic screening for polymorphs and the formation of co-crystals with other molecules could lead to the discovery of new solid forms with improved properties such as solubility, stability, and bioavailability ub.eduresearchgate.net.
Solid-State NMR Spectroscopy: Solid-state NMR can provide valuable information about the local environment of atoms in the crystal lattice, complementing data from X-ray diffraction nih.gov. This technique can be particularly useful for characterizing disordered or polymorphic systems.
The application of crystal engineering, which involves the rational design of functional molecular solids, could be used to control the internal structure and symmetry of crystals derived from 4,4-Dimethyloxolan-3-amine, potentially leading to materials with useful chemical and physical properties nih.gov.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing 4,4-Dimethyloxolan-3-amine hydrochloride purity and structural integrity?
- Methodological Answer : Utilize reversed-phase HPLC with a C18 column (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 μm) and a mobile phase of phosphate buffer-methanol (70:30 v/v) at 1 mL/min flow rate. UV detection at ~207 nm is optimal for amine-containing compounds . Confirm structural identity via - and -NMR, comparing chemical shifts to analogous oxolane derivatives (e.g., (3R,4S)-4-aminooxan-3-ol hydrochloride, δ 3.5–4.0 ppm for oxolane protons) . Mass spectrometry (ESI-MS) should confirm molecular ion peaks matching the molecular formula (C₆H₁₄ClNO).
Q. How can researchers ensure the stability of this compound under experimental conditions?
- Methodological Answer : Conduct accelerated stability studies at varying pH (3–9) and temperatures (4°C, 25°C, 40°C). Monitor degradation via HPLC and quantify impurities (e.g., oxidation byproducts) using validated calibration curves. For long-term storage, lyophilize the compound and store at -20°C in airtight, light-protected containers to prevent hygroscopic degradation .
Q. What synthetic routes are feasible for this compound?
- Methodological Answer : A plausible route involves reductive amination of 4,4-dimethyloxolan-3-one using sodium cyanoborohydride (NaBH₃CN) in methanol, followed by HCl salt formation. Optimize reaction stoichiometry (e.g., 1:1.2 ketone:amine ratio) and monitor progress via TLC (silica gel, ethyl acetate/hexane 1:1). Purify the crude product via recrystallization from ethanol/ether .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields of this compound?
- Methodological Answer : Perform kinetic studies to identify rate-limiting steps (e.g., imine formation vs. reduction). Use DOE (Design of Experiments) to evaluate variables like temperature, solvent polarity, and catalyst loading. Cross-validate results with alternative characterization methods (e.g., -NMR for amine protonation states) .
Q. What strategies mitigate stereochemical instability in this compound during derivatization?
- Methodological Answer : Employ chiral chromatography (e.g., Chiralpak IA column) to separate enantiomers. Stabilize the amine group via temporary protection (e.g., Boc or Fmoc groups) during reactions. Monitor racemization via polarimetry or chiral HPLC at critical steps .
Q. How does pH affect the solubility and reactivity of this compound in aqueous buffers?
- Methodological Answer : Conduct solubility studies in PBS (pH 7.4), acetate (pH 5.0), and borate (pH 9.0) buffers. Measure solubility via gravimetric analysis and correlate with pKa values (estimated using computational tools like MarvinSketch). Reactivity under basic conditions may involve nucleophilic ring-opening of the oxolane moiety, which can be tracked via -NMR .
Key Considerations
- Contradictory Data : Address discrepancies in synthetic yields by standardizing reaction protocols and reporting batch-specific analytical certificates .
- Advanced Applications : Explore the compound’s utility as a chiral building block in peptidomimetics or glycosidase inhibitors, leveraging its rigid oxolane scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
